molecular formula C15H21NO2 B13154544 2-(1-Benzylpiperidin-4-yl)propanoic acid

2-(1-Benzylpiperidin-4-yl)propanoic acid

Cat. No.: B13154544
M. Wt: 247.33 g/mol
InChI Key: COVLHGVAWGONRH-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)propanoic acid is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a benzyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)propanoic acid typically involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with acrylonitrile to form 2-(1-benzylpiperidin-4-yl)acetonitrile, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Benzylpiperidin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpiperidin-4-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-(1-benzylpiperidin-4-yl)propanoic acid

InChI

InChI=1S/C15H21NO2/c1-12(15(17)18)14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,17,18)

InChI Key

COVLHGVAWGONRH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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